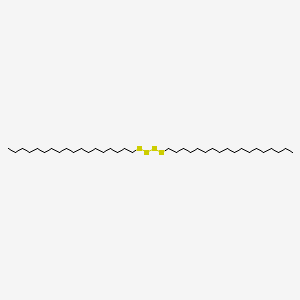
Dioctadecyltetrasulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctadecyltetrasulfane is an organic compound with the chemical formula C36H74S4 It is a member of the tetrasulfane family, characterized by the presence of four sulfur atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
Dioctadecyltetrasulfane can be synthesized through several methods. One common approach involves the reaction of octadecylthiol with sulfur monochloride (S2Cl2) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of specialized reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve high yields and purity. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product.
化学反応の分析
Types of Reactions
Dioctadecyltetrasulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atoms and the long alkyl chains in its structure.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent to prevent over-oxidation.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in anhydrous solvents, such as tetrahydrofuran (THF), under an inert atmosphere.
Substitution: Substitution reactions involving this compound often occur at the sulfur atoms. Common reagents include alkyl halides, which react with the sulfur atoms to form new sulfur-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions typically result in the formation of new organosulfur compounds.
科学的研究の応用
Dioctadecyltetrasulfane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosulfur compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of dioctadecyltetrasulfane is primarily related to its ability to interact with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. Additionally, the compound’s long alkyl chains may facilitate its incorporation into lipid membranes, influencing membrane properties and cellular processes.
類似化合物との比較
Similar Compounds
Dioctadecyldisulfane (C36H74S2): This compound has two sulfur atoms instead of four and exhibits different chemical reactivity and properties.
Dioctadecyltrisulfane (C36H74S3): With three sulfur atoms, this compound shares some similarities with dioctadecyltetrasulfane but has distinct chemical behavior.
Octadecylthiol (C18H37SH): A simpler compound with a single sulfur atom, used as a building block for more complex organosulfur compounds.
Uniqueness
This compound’s uniqueness lies in its four sulfur atoms, which confer specific chemical reactivity and potential applications not found in similar compounds with fewer sulfur atoms. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
2884-99-3 |
|---|---|
分子式 |
C36H74S4 |
分子量 |
635.2 g/mol |
IUPAC名 |
1-(octadecyltetrasulfanyl)octadecane |
InChI |
InChI=1S/C36H74S4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChIキー |
PBCMRNUMIAQRBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCSSSSCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
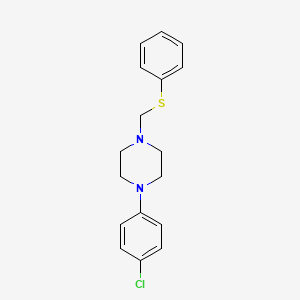
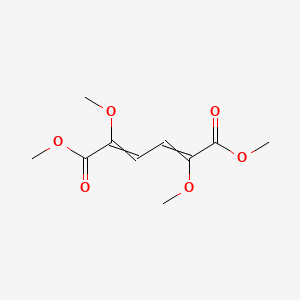
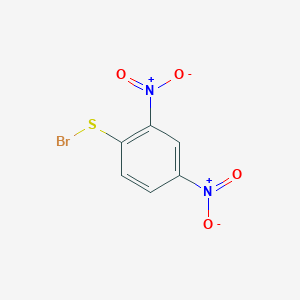
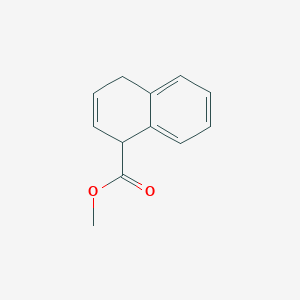

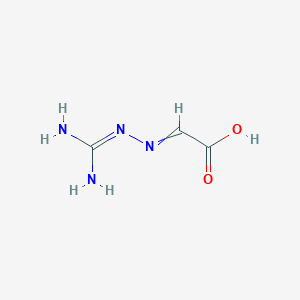

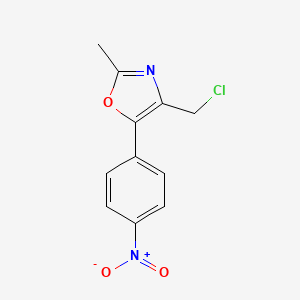
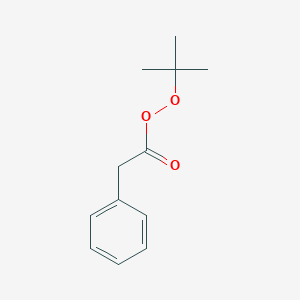
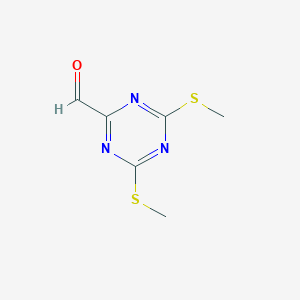
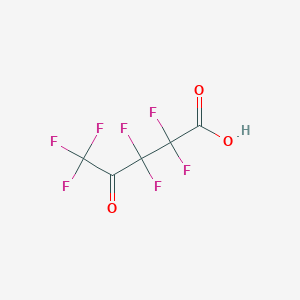
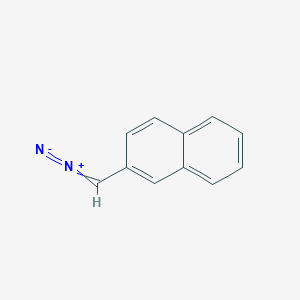
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
